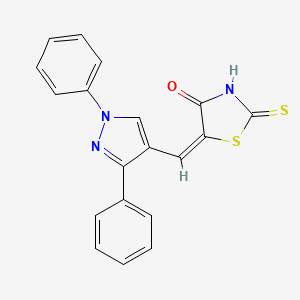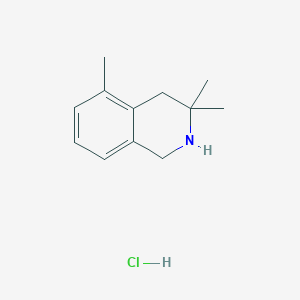
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound that has been used in the synthesis of new azo dyes . These dyes are based on this compound and N-substituted tetrazoles .
Synthesis Analysis
A new procedure for the synthesis of azo dyes based on this compound and 1- or 2-substituted tetrazoles has been developed . This procedure results in a crucial increase in the yields of the target compounds .Molecular Structure Analysis
The structures of the synthesized dyes containing Me, But, and Ad substituents at the 1 and 2 positions of the tetrazole moiety were established by NMR spectroscopy and X-ray diffraction analysis . The most stable conformations of the dyes depending on the substituent and the solvent were determined .Chemical Reactions Analysis
The electronic absorption spectra in different solvents were characterized experimentally and theoretically . The introduction of electron-donating or -withdrawing groups into the azobenzene molecule and the use of fused aromatic and heterocyclic structures cause a bathochromic shift of the long-wavelength absorption band, an increase in the absorption coefficient of these compounds, and a change in the lifetime of structural isomers .Applications De Recherche Scientifique
Synthesis of Substituted Derivatives
- An effective method for the synthesis of substituted 8-(pyrazolo[3,4-d]pyrimidin-6-yl)-2,2,4-trimethyl-1,2-dihydroquinolines was developed, highlighting the versatility of 8-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline in creating new chemical compounds (Medvedeva et al., 2018).
Antioxidant and Stabilizer Properties
- Studies on 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (a related compound) indicate its role as an antioxidant and stabilizer in polymers. Its oxidation products were analyzed, providing insights into its chemical behavior and potential applications (Taimr et al., 1991).
Photoreaction Kinetics
- The kinetics and mechanism of photoinduced addition of water and methanol to 2,2,4-trimethyl-1,2-dihydroquinoline were studied. This research aids in understanding the chemical behavior of similar compounds under light exposure (Nekipelova et al., 2002).
Mechanism of Antioxidant Action
- Detailed study of the reaction of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline with alkylperoxyls revealed the mechanism of its antioxidant action. This provides valuable information for the potential use of this compound in similar applications (Taimr, 1994).
Chromatographic Analysis
- The chromatographic behavior of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline and its transformation products was analyzed. This research is crucial for understanding the stability and analysis of similar compounds (Taimr & Prusíková, 1991).
Photoinduced Addition Studies
- A study on the mechanism of photoinduced Markovnikov addition of water and methanol to 2,2,4-trimethyl-8-methoxy-1,2-dihydroquinoline provides insights into its reaction under light, which could be relevant for similar compounds (Nekipelova et al., 2002).
Growth Stimulators for Woody Plants
- The effect of synthesized organic compounds of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives on the growth of ornamental woody plants was studied. This application suggests potential agricultural uses for this compound (Vostrikova et al., 2020).
Mitochondrial Respiratory Chain Effects
- The inhibitory effect of the antioxidant ethoxyquin on electron transport in the mitochondrial respiratory chain was examined. Understanding such biochemical interactions is critical for evaluating the impact of similar compounds on biological systems (Reyes et al., 1995).
Orientations Futures
The future directions of research on 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline could involve further exploration of its properties and potential applications, particularly in the synthesis of new azo dyes . The development of new synthesis methods could also be a promising area of future research .
Mécanisme D'action
Target of Action
8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is primarily used in the synthesis of azo dyes . The compound’s primary targets are the molecules involved in the dye synthesis process, particularly those that interact with the azo group .
Mode of Action
The compound interacts with its targets through a process known as azo-coupling . This involves the formation of azo dyes through the reaction of this compound with 1- or 2-substituted tetrazoles . The resulting azo dyes have different properties depending on the substituents at the 1 and 2 positions of the tetrazole moiety .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of azo dyes . The azo dyes synthesized using this compound can be used in various applications, including textile industries for fiber coloration, coloration of plastics, food industry, and as indicators .
Result of Action
The primary result of the action of this compound is the synthesis of azo dyes with varying properties . These dyes can exhibit different colors and stability depending on the substituents at the 1 and 2 positions of the tetrazole moiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the yield of the target compounds can be significantly increased under certain conditions . Additionally, the stability of the resulting azo dyes can be affected by factors such as light, heat, and pH .
Propriétés
IUPAC Name |
8-methoxy-2,2,4-trimethyl-1H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUCENDXMOILSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2917562.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2917564.png)

![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)

![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)